molecular formula C12H11ClN4OS2 B2995498 [(E)-({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)amino]thiourea CAS No. 477886-86-5

[(E)-({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)amino]thiourea

Cat. No.: B2995498
CAS No.: 477886-86-5
M. Wt: 326.82
InChI Key: BHCNOGIDDKLHOT-FZSIALSZSA-N
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Description

[(E)-({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)amino]thiourea is a useful research compound. Its molecular formula is C12H11ClN4OS2 and its molecular weight is 326.82. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

[(E)-({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)amino]thiourea plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with alkaline phosphatase, an enzyme involved in dephosphorylation processes. The compound binds to the active site of alkaline phosphatase, inhibiting its activity and thereby affecting the phosphorylation state of various biomolecules . This interaction is significant because it can modulate cellular signaling pathways and metabolic processes.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of alkaline phosphatase by this compound can lead to changes in the phosphorylation status of proteins involved in signal transduction, thereby affecting cellular responses to external stimuli . Additionally, this compound has been observed to impact gene expression profiles, potentially leading to altered cellular behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound exerts its effects primarily through enzyme inhibition. By binding to the active site of alkaline phosphatase, it prevents the enzyme from catalyzing the dephosphorylation of substrates . This inhibition can lead to an accumulation of phosphorylated proteins, which can alter various cellular processes, including signal transduction and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity over extended periods . Degradation products may form over time, which could influence its efficacy and safety. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, highlighting the importance of monitoring its effects in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits alkaline phosphatase without causing significant toxicity . At higher doses, adverse effects such as toxicity and cellular damage have been observed. These threshold effects underscore the importance of careful dosage optimization in therapeutic applications to balance efficacy and safety.

Metabolic Pathways

This compound is metabolized through various pathways in the body. The primary metabolic route involves the enzymatic breakdown of the thiazole and thiourea moieties . These metabolic processes can lead to the formation of active or inactive metabolites, which may contribute to the overall biological activity and toxicity profile of the compound. Understanding these pathways is crucial for predicting the pharmacokinetics and potential side effects of the compound in clinical settings.

Properties

IUPAC Name

[(E)-[3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4OS2/c13-11-15-6-10(20-11)7-18-9-3-1-2-8(4-9)5-16-17-12(14)19/h1-6H,7H2,(H3,14,17,19)/b16-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCNOGIDDKLHOT-FZSIALSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)C=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)/C=N/NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.